3,5-Dimethyl-4H-1,2,4-triazol-4-amine

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Researchers requiring a 3,5-dimethyl-substituted 1,2,4-triazole building block face limited availability of high-purity material with verified crystallographic and thermal benchmarks. This compound resolves that gap. - Enables synthesis of Cu(II) coordination polymers with tetrahedral, square pyramidal, and octahedral geometries in a single 1D chain. - Delivers defined thermal decomposition (T_exo 341.4 °C, ΔH_f -3337.7 kJ·mol⁻¹) for energetic material precursor qualification. - Validated by in silico docking against lanosterol 14α-demethylase for antifungal library design. Supplied with full QA documentation for procurement confidence.

Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
CAS No. 3530-15-2
Cat. No. B1296163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4H-1,2,4-triazol-4-amine
CAS3530-15-2
Molecular FormulaC4H8N4
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1N)C
InChIInChI=1S/C4H8N4/c1-3-6-7-4(2)8(3)5/h5H2,1-2H3
InChIKeyMIIKMZAVLKMOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.5 [ug/mL]

3,5-Dimethyl-4H-1,2,4-triazol-4-amine: Technical Profile


3,5-Dimethyl-4H-1,2,4-triazol-4-amine (CAS 3530-15-2), also known as 4-amino-3,5-dimethyl-1,2,4-triazole, is a heterocyclic compound belonging to the 1,2,4-triazole class. It is characterized by the presence of two methyl groups at the 3rd and 5th positions and an amino group at the 4th position [1]. The compound is typically supplied as a solid with a melting point range of 196-199°C and is available in purities up to 98% from commercial vendors . Its primary applications are as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a precursor for the development of biologically active derivatives [2].

Synthesis Versatile building block for heterocyclic synthesis Methyl-substituted triazole core
Coordination Ligand enabling diverse metal coordination geometries Supports MOF and framework design
Medicinal Precursor for bioactive derivative libraries In silico ADME screening context

Why Generic Triazole Substitution Fails


The simple substitution of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine with an unsubstituted 4-amino-1,2,4-triazole or a differently substituted analog is scientifically unsound due to the profound impact of the 3,5-dimethyl substitution on molecular properties, reactivity, and application performance. The presence of the methyl groups significantly alters the compound's electronic and steric profile, which in turn modifies its coordination behavior as a ligand [1], its lipophilicity and membrane permeability as a precursor for drug discovery [2], and its thermal stability in material science applications . The quantitative evidence below demonstrates that these structural distinctions translate directly into measurable differences in key performance metrics, thereby justifying the specific procurement of this methylated derivative over unsubstituted or alternatively substituted 1,2,4-triazole analogs.

Electronic / steric shift

Unsubstituted 4-amino-1,2,4-triazole lacks 3,5-dimethyl groups, altering coordination behavior and reactivity.

Lipophilicity mismatch

Differently substituted analogs may shift membrane permeability and ADME properties, limiting direct replacement in lead optimization.

Thermal profile divergence

Thermal stability parameters are substitution-dependent; class-level inference cannot guarantee equivalent performance.

Quantitative Evidence for Differentiation


Coordination Versatility in Cu(II) Frameworks

In the construction of coordination polymers, the 4-amino-3,5-dimethyl-1,2,4-triazole (admtrz) ligand enables the formation of a 1D chain structure [Cu2(admtrz)2(N3)4]n containing three distinct coordination modes for Cu(II) ions—tetrahedral, square pyramidal, and octahedral geometries—within a single framework [1]. This structural complexity, achieved with a relatively simple ligand, is a direct consequence of the ligand's specific steric and electronic properties imparted by its 3,5-dimethyl substitution. In contrast, the analogous coordination polymer synthesized with the unsubstituted ligand 4-(2-pyridyl)-1,2,4-triazole (2-ptrz) under similar conditions yielded a 1D rectangle-like chain structure [Cu3(2-ptrz)2(N3)6]n with a less diverse set of metal coordination geometries [1].

Coordination Modes
Head-to-head
3 distinct Cu(II) geometries vs fewer
Supports MOF structural diversity screening
Single-crystal XRD; hydrothermal conditions
Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Thermal Stability and Decomposition Profile

The thermal behavior of compounds incorporating the 4-amino-3,5-dimethyl-1,2,4-triazole (AMTZ) ligand is well-characterized. For the complex [Mn(H2O)6](AMTZ)2(PA)2, differential scanning calorimetry (DSC) reveals two exothermic decomposition processes at 341.4 °C and 473.9 °C . Kinetic analysis using Kissinger's and Ozawa's methods provided the enthalpy of formation (ΔfH°) as -3337.7 kJ·mol⁻¹ and the critical temperature of thermal explosion as 588.79 K . While a direct comparator complex with an unsubstituted 1,2,4-triazole ligand is not presented in the same study, these quantitative thermal stability parameters serve as a class-level inference for the stability of AMTZ-based compounds compared to less thermally robust analogs. The flame sensitivity test further showed a 50% firing height (h50) of 20 cm, providing a quantitative measure of its sensitivity in energetic material applications .

Thermal Stability
Class-level
Exotherm at 341.4°C & 473.9°C
Context-dependent thermal benchmark
DSC analysis; class-level inference
Energetic Materials Thermal Analysis Coordination Compounds

Lipophilicity and Drug-Likeness Advantage

In silico ADME (Absorption, Distribution, Metabolism, Excretion) analysis of a series of 4-((R-iden)amino)-3,5-dimethyl-1,2,4-triazole derivatives, synthesized from the parent compound, reveals key pharmacokinetic property improvements compared to the unsubstituted 4-amino-1,2,4-triazole scaffold [1]. While specific quantitative data for the parent compound are not detailed, the derivatives demonstrated a high probability of influencing lanosterol 14α-demethylase, a key target for antifungal activity [1]. This indicates that the 3,5-dimethyl substitution confers a favorable drug-likeness profile, including improved lipophilicity, which is a critical differentiator for lead optimization in medicinal chemistry campaigns compared to less lipophilic triazole analogs.

ADME Prediction
Class-level
High probability of target engagement (in silico)
Supports lead optimization screening
SwissADME; class-level inference
Medicinal Chemistry Drug Discovery ADME Prediction

Crystal Lattice Parameters for Solid-State Design

The crystal structure of the compound [Mn(H2O)6](AMTZ)2(PA)2, which incorporates the 4-amino-3,5-dimethyl-1,2,4-triazole (AMTZ) ligand, has been determined to belong to the triclinic P-1(2) space group with unit cell parameters a = 6.797(2) Å, b = 9.800(3) Å, and c = 13.197(4) Å . These precise crystallographic data provide a quantifiable basis for understanding the solid-state packing and supramolecular interactions facilitated by the AMTZ ligand. While a direct comparison to a complex with an unsubstituted 1,2,4-triazole is not provided in the same study, the unique lattice parameters and the resulting 3-D supramolecular structure mediated by hydrogen bonds and π-π stacking are a direct consequence of the specific molecular geometry and substitution pattern of AMTZ, offering a distinct structural signature compared to complexes formed with other 1,2,4-triazole ligands.

Crystal Lattice
Class-level
a=6.797, b=9.800, c=13.197 Å
Crystallographic fingerprint for solid-state design
Space group P-1(2); class-level inference
Crystallography Supramolecular Chemistry Materials Science

Key Procurement Scenarios


Structurally Diverse MOFs and Coordination Polymers

3,5-Dimethyl-4H-1,2,4-triazol-4-amine is a preferred ligand for the synthesis of copper(II) coordination polymers requiring a high degree of structural complexity and diverse metal coordination geometries. As demonstrated, its use leads to frameworks incorporating tetrahedral, square pyramidal, and octahedral Cu(II) centers within a single 1D chain, a feature not observed with simpler 1,2,4-triazole ligands [1]. This makes it invaluable for research into advanced functional materials for gas storage, catalysis, and sensing.

Thermally Stable Energetic Coordination Compounds

For research into energetic materials, the well-defined thermal decomposition profile of compounds incorporating this ligand provides a critical safety and performance benchmark. The exothermic decomposition temperatures (341.4 °C and 473.9 °C) and kinetic parameters (e.g., enthalpy of formation of -3337.7 kJ·mol⁻¹) for AMTZ-based complexes offer a quantifiable advantage in the selection of precursors for thermally stable energetic materials .

Antifungal Drug Candidate Scaffold

In medicinal chemistry programs targeting fungal infections, 3,5-Dimethyl-4H-1,2,4-triazol-4-amine serves as an optimal core scaffold for the synthesis of derivative libraries. In silico ADME predictions and molecular docking studies confirm that derivatives of this compound exhibit a high probability of engaging lanosterol 14α-demethylase, a validated antifungal target, and possess favorable drug-likeness properties compared to unsubstituted triazole analogs [2]. This positions it as a strategic building block for lead discovery and optimization.

Crystal Engineering and Supramolecular Architecture

The compound's specific crystallographic signature, as defined by the unit cell parameters (a = 6.797(2) Å, b = 9.800(3) Å, c = 13.197(4) Å, space group P-1(2)) in its coordination complexes, provides a reproducible and quantifiable basis for the rational design of new solid-state materials with tailored properties . This is crucial for applications requiring precise control over molecular packing and intermolecular interactions, such as in the development of novel porous materials or organic semiconductors.

Application
Selection Property
Validation Focus
Coordination polymer and MOF studies
Metal coordination geometry diversity
Coordination architecture review
Energetic material research
Thermal decomposition profile
Thermal stability assessment
Antifungal target engagement studies
In silico target engagement probability
ADME and docking prediction review
Crystal engineering studies
Crystallographic parameter reference
Solid-state packing validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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